molecular formula C8H10N4O2 B14559018 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide CAS No. 61977-79-5

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide

Cat. No.: B14559018
CAS No.: 61977-79-5
M. Wt: 194.19 g/mol
InChI Key: DVXUWUQOGBMHLL-UHFFFAOYSA-N
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Description

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide is a unique chemical compound characterized by its spirocyclic structure. This compound contains a spiro linkage between an oxirane and an azetidine ring, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide involves several steps. One common method includes the reaction of an appropriate oxirane with an azetidine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the necessary conditions for high yield and purity.

Chemical Reactions Analysis

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, making it a potent inhibitor in certain biochemical pathways .

Comparison with Similar Compounds

1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide can be compared with other spirocyclic compounds such as:

Properties

CAS No.

61977-79-5

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide

InChI

InChI=1S/C8H10N4O2/c9-12-10-7(13)6-5-8(14-11-6)3-1-2-4-8/h1-5H2

InChI Key

DVXUWUQOGBMHLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=NO2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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